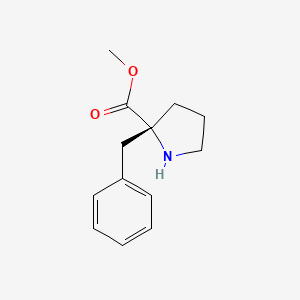

methyl (2R)-2-benzylpyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-benzylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Benzylation: The pyrrolidine ring is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The carboxylic acid group on the pyrrolidine ring is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzyl group and ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S)-2-benzylpyrrolidine-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.

Benzylpyrrolidine-2-carboxylate: Lacks the methyl ester group, leading to different reactivity and applications.

Methyl (2R)-2-phenylpyrrolidine-2-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Biological Activity

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Structural Characteristics

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl group enhances its lipophilicity, influencing its solubility and interactions with biological systems. The molecular formula is C13H17NO2, with a molecular weight of approximately 219.28 g/mol.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 292.1 °C at 760 mmHg |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an enzyme substrate influencing several biochemical pathways. Its derivatives have been explored for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The compound acts by forming active intermediates that participate in biochemical pathways, affecting enzyme activities significantly. For instance, it has been studied as a potential inhibitor for poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Case Studies and Research Findings

-

Cancer Cell Proliferation Inhibition :

A study demonstrated that this compound derivatives induced robust degradation of AKT proteins, inhibiting downstream signaling pathways and suppressing cancer cell proliferation in vitro . This highlights its potential as an anticancer agent. -

Enzyme Interaction Studies :

Research indicates that this compound can bind to specific molecular targets, altering enzyme activities and influencing cellular processes. For example, its interaction with PARP has been shown to enhance the efficacy of certain chemotherapeutic agents . -

Therapeutic Applications :

The compound's structural versatility allows for modifications that can lead to derivatives with improved biological activity profiles. These derivatives are being investigated for their roles in developing inhibitors for various enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit distinct biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 1-benzylpyrrolidine-3-carboxylate | Pyrrolidine ring with carboxylic acid at position 3 | Different biological activity profiles |

| Methyl 1-phenylpyrrolidine-2-carboxylate | Phenyl group instead of benzyl | Varied pharmacological effects |

| Methyl 1-benzylpiperidine-2-carboxylate | Piperidine ring instead of pyrrolidine | Different steric and electronic properties |

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl (2R)-2-benzylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3/t13-/m1/s1 |

InChI Key |

RXUVDZTZDFWNNG-CYBMUJFWSA-N |

Isomeric SMILES |

COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1(CCCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.